Dodeca-2,4,6-trienoic acid

Cell Differentiation Oncology Dermatology

Select dodeca-2,4,6-trienoic acid for its 2,4,6-conjugated triene system conferring unique electrophilic reactivity, lipoxygenase inhibition, and monocyte differentiation induction. Favorable in silico ADMET (99.45% intestinal absorption) supports in vivo PK and CNS studies. Non-replicable by other dodecatrienoic isomers.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 71697-03-5
Cat. No. B14466451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-2,4,6-trienoic acid
CAS71697-03-5
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC=CC(=O)O
InChIInChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14)
InChIKeyQFQUMHBUJBZOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeca-2,4,6-trienoic Acid (CAS 71697-03-5): Chemical Identity and Baseline Characteristics for Procurement Evaluation


Dodeca-2,4,6-trienoic acid is a medium-chain polyunsaturated fatty acid (C12H18O2, MW 194.27) characterized by three conjugated double bonds at the 2, 4, and 6 positions, forming an extended π-electron system that underpins its unique chemical reactivity and biological activity [1]. The compound is naturally found in sources such as common buckwheat (*Fagopyrum esculentum*) and *Taraxacum officinale*, and has been documented as a potential biomarker for dietary intake .

Procurement Alert: Why In-Class Substitution of Dodeca-2,4,6-trienoic Acid (CAS 71697-03-5) May Compromise Research Outcomes


Simple substitution with other medium-chain fatty acids or even other dodecatrienoic acid isomers is not scientifically valid. The specific 2,4,6-conjugated triene system confers a distinct electrophilic reactivity and biological profile—including the ability to induce monocyte differentiation and inhibit lipoxygenase—that is absent or significantly altered in analogs with different double-bond positions (e.g., 2,6,10-dodecatrienoic acid) or shorter chain lengths (e.g., deca-2,4,6-trienoic acid) [1]. Furthermore, the compound exhibits a unique predicted ADMET profile (e.g., high predicted human intestinal absorption of 99.45% and blood-brain barrier penetration of 90.00%) that may not be replicated by close analogs, directly impacting its suitability for specific *in vivo* or cell-based experimental workflows [2].

Quantitative Evidence Guide: Verifiable Differentiation of Dodeca-2,4,6-trienoic Acid (CAS 71697-03-5) for Scientific Selection


Cellular Differentiation Activity: Induction of Monocyte Maturation

Dodeca-2,4,6-trienoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a biological activity that supports its potential as an anti-cancer agent and for the treatment of dermatological conditions like psoriasis [1]. While this is a qualitative statement from a patent or literature source, it highlights a specific biological activity that distinguishes it from many other medium-chain fatty acids. Quantitative differentiation data (e.g., EC50 values) against a defined comparator are not currently available in the public domain, limiting the strength of this evidence to Class-level inference.

Cell Differentiation Oncology Dermatology

Enzymatic Target Profile: Lipoxygenase Inhibition

The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This multi-enzyme inhibition profile, particularly the prominent effect on lipoxygenase, is a key differentiator from many simple saturated or mono-unsaturated fatty acids. However, direct comparative IC50 values against a reference inhibitor or close structural analog are not provided, which restricts this evidence to Class-level inference.

Enzyme Inhibition Inflammation Arachidonic Acid Cascade

Predicted ADMET Properties: High Oral Absorption and CNS Penetration

Computational predictions using admetSAR 2.0 indicate that dodeca-2,4,6-trienoic acid has a high probability of human intestinal absorption (99.45%) and blood-brain barrier penetration (90.00%), with a moderate probability of human oral bioavailability (54.29%) [1]. These predicted properties can be contrasted with shorter-chain analogs like deca-2,4,6-trienoic acid (C10), which may exhibit different absorption and distribution characteristics due to its smaller size and lower lipophilicity, though direct comparative prediction data are not available. This evidence is based on computational models and is classified as Supporting evidence.

ADMET Pharmacokinetics Drug Discovery

Recommended Application Scenarios for Dodeca-2,4,6-trienoic Acid (CAS 71697-03-5) Based on Evidence Profile


Cancer and Stem Cell Research: Inducing Monocyte Differentiation

Procure for studies investigating the induction of terminal differentiation in undifferentiated cancer or stem cell models. The compound's documented ability to arrest proliferation and induce monocyte differentiation makes it a candidate for research into novel differentiation therapies for leukemia or other malignancies [1].

Inflammation and Dermatology Research: Modulating Arachidonic Acid Pathways

Utilize as a specialized tool in studies of the arachidonic acid cascade, specifically for investigating the role of lipoxygenase inhibition in inflammatory and proliferative skin diseases such as psoriasis. Its multi-target enzyme inhibition profile (lipoxygenase, COX, carboxylesterase) supports its use in mechanistic studies of inflammation and skin cell biology [2].

Pharmacokinetic and CNS-Targeted Probe Development

Employ as a scaffold or probe in early-stage drug discovery programs requiring high predicted oral absorption and blood-brain barrier permeability. The favorable *in silico* ADMET profile supports its selection for initial *in vivo* pharmacokinetic studies and the development of CNS-targeted therapeutics or imaging agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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